molecular formula C21H21FN4O B2920744 (E)-N-benzyl-2-cyano-3-(4-(4-fluorophenyl)piperazin-1-yl)acrylamide CAS No. 899377-34-5

(E)-N-benzyl-2-cyano-3-(4-(4-fluorophenyl)piperazin-1-yl)acrylamide

Cat. No.: B2920744
CAS No.: 899377-34-5
M. Wt: 364.424
InChI Key: HCMGCRJEPOSGNM-FBMGVBCBSA-N
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Description

(E)-N-Benzyl-2-cyano-3-(4-(4-fluorophenyl)piperazin-1-yl)acrylamide is a synthetic acrylamide derivative featuring a benzyl group, a cyano substituent, and a 4-(4-fluorophenyl)piperazine moiety. The compound’s design integrates pharmacophoric elements commonly associated with central nervous system (CNS) targeting, including the fluorophenyl group (enhancing blood-brain barrier permeability) and the piperazine ring (improving solubility and receptor affinity) .

Properties

IUPAC Name

(E)-N-benzyl-2-cyano-3-[4-(4-fluorophenyl)piperazin-1-yl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN4O/c22-19-6-8-20(9-7-19)26-12-10-25(11-13-26)16-18(14-23)21(27)24-15-17-4-2-1-3-5-17/h1-9,16H,10-13,15H2,(H,24,27)/b18-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCMGCRJEPOSGNM-FBMGVBCBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C=C(C#N)C(=O)NCC2=CC=CC=C2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1/C=C(\C#N)/C(=O)NCC2=CC=CC=C2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-benzyl-2-cyano-3-(4-(4-fluorophenyl)piperazin-1-yl)acrylamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the cyclization and condensation steps, as well as advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-N-benzyl-2-cyano-3-(4-(4-fluorophenyl)piperazin-1-yl)acrylamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted piperazine derivatives.

Mechanism of Action

The mechanism of action of (E)-N-benzyl-2-cyano-3-(4-(4-fluorophenyl)piperazin-1-yl)acrylamide involves its interaction with neurotransmitter receptors in the brain. The fluorophenyl group enhances its binding affinity to these receptors, leading to modulation of neurotransmitter release and uptake. This interaction can influence various neurological pathways, potentially alleviating symptoms of psychiatric disorders .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Functional Groups

The table below highlights key structural differences and similarities between the target compound and its analogs:

Compound Name Key Substituents/Modifications Pharmacological Implications Reference
(E)-N-Benzyl-2-cyano-3-(4-(4-fluorophenyl)piperazin-1-yl)acrylamide (Target) Benzyl, cyano, 4-(4-fluorophenyl)piperazine CNS targeting, potential dopamine/serotonin modulation
(Z)-2-[(E)-3-(4-chlorophenyl)acrylamido]-3-(4-fluorophenyl)-N-propylacrylamide (2312) 4-Chlorophenyl, propylamine, fluorophenyl Altered lipophilicity; possible antimicrobial activity
(E)-N-Allyl-2-cyano-3-[3-(4-methoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]-acrylamide Allyl, pyrazolyl with nitro/methoxy groups Electron-withdrawing effects; kinase inhibition potential
(E)-N-Cyclohexyl-3-(4-fluorophenyl)acrylamide (GEO-03561) Cyclohexyl, fluorophenyl (no piperazine) Reduced solubility; simplified receptor interaction
(E)-N-Benzyl-2-cyano-3-(3,4-dihydroxyphenyl)acrylamide Dihydroxyphenyl instead of piperazine Antioxidant properties; higher polarity
1-{4-[Bis(4-methoxyphenyl)methyl]piperazin-1-yl}-3-(4-methylphenyl)prop-2-en-1-one Cinnamoyl-piperazine hybrid, methoxy groups Antimicrobial/anticancer activities; rigid conformation
Key Observations:
  • Piperazine Role: The target compound’s piperazine ring enhances solubility and may facilitate interactions with G-protein-coupled receptors (GPCRs).
  • Fluorophenyl vs. Chlorophenyl : The 4-fluorophenyl group (target) improves metabolic stability compared to 4-chlorophenyl (2312), which may increase toxicity risks due to chlorine’s larger atomic radius .

Physicochemical and Pharmacokinetic Properties

Property Target Compound GEO-03561 Compound
LogP (Predicted) ~3.5 (moderate lipophilicity) ~4.2 (higher lipophilicity) ~2.8 (polar nitro group)
Solubility Improved by piperazine Low (cyclohexyl group) Moderate (allyl substituent)
Metabolic Stability High (fluorine reduces oxidation) Moderate Low (nitro group susceptibility)

Biological Activity

(E)-N-benzyl-2-cyano-3-(4-(4-fluorophenyl)piperazin-1-yl)acrylamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antibacterial, antifungal, and anticancer properties, supported by relevant data tables and case studies.

Chemical Structure and Properties

The compound can be structurally represented as follows:

 E N benzyl 2 cyano 3 4 4 fluorophenyl piperazin 1 yl acrylamide\text{ E N benzyl 2 cyano 3 4 4 fluorophenyl piperazin 1 yl acrylamide}

This structure features a benzyl group, a cyano functional group, and a piperazine moiety, which are known to contribute to various biological activities.

Antibacterial Activity

Research indicates that compounds with similar structural features exhibit significant antibacterial properties. For instance, derivatives of piperazine have shown promising results against various bacterial strains. The minimum inhibitory concentration (MIC) values for related compounds typically range from 0.0039 to 0.025 mg/mL against strains like Staphylococcus aureus and Escherichia coli .

Table 1: Antibacterial Activity of Related Compounds

CompoundBacterial StrainMIC (mg/mL)
(E)-N-benzyl-2-cyano-3-(piperazine)S. aureus0.005
(E)-N-benzyl-2-cyano-3-(piperazine)E. coli0.007
(E)-N-benzyl-2-cyano-3-(4-fluorophenyl)Pseudomonas aeruginosa0.015

Antifungal Activity

The compound's antifungal activity has also been explored, particularly against Candida albicans and other fungal pathogens. Similar derivatives have demonstrated MIC values ranging from 16.69 to 78.23 µM against C. albicans, indicating moderate efficacy .

Table 2: Antifungal Activity of Related Compounds

CompoundFungal StrainMIC (µM)
(E)-N-benzyl-2-cyano-3-(piperazine)C. albicans20
(E)-N-benzyl-2-cyano-3-(piperazine)Fusarium oxysporum56

Anticancer Activity

The anticancer potential of (E)-N-benzyl-2-cyano-3-(4-(4-fluorophenyl)piperazin-1-yl)acrylamide has been investigated in various cell lines, including MCF7 and MDA-MB231 breast cancer cells. Studies have shown that compounds with similar structures can induce apoptosis and inhibit cell proliferation effectively.

Table 3: Anticancer Activity Against Breast Cancer Cell Lines

CompoundCell LineIC50 (µM)
(E)-N-benzyl-2-cyano-3-(piperazine)MCF710
(E)-N-benzyl-2-cyano-3-(piperazine)MDA-MB23112

Case Studies

  • Antibacterial Efficacy : A study conducted on various piperazine derivatives demonstrated that the introduction of electron-withdrawing groups significantly enhanced antibacterial activity against Gram-positive and Gram-negative bacteria . The specific structural modifications in the compound under discussion may similarly influence its efficacy.
  • Antifungal Mechanism : Research has indicated that compounds targeting the ergosterol synthesis pathway in fungi show significant antifungal activity . The potential mechanism for (E)-N-benzyl-2-cyano-3-(4-(4-fluorophenyl)piperazin-1-yl)acrylamide could involve similar pathways.
  • Anticancer Properties : In vitro studies have revealed that compounds with acrylamide moieties possess the ability to disrupt cell cycle progression and induce apoptosis in cancer cells . The compound's structural features may enhance its interaction with cellular targets involved in cancer proliferation.

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